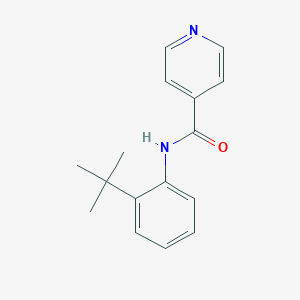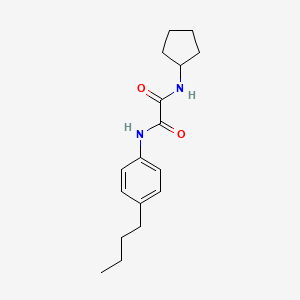![molecular formula C32H42N2O4 B5169857 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}, also known as CP-96,345, is a selective antagonist of the dopamine D1 receptor. It was first synthesized in the early 1990s and has since been used in various scientific research applications.
Mechanism of Action
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By binding to the receptor, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} blocks the action of dopamine, which is a neurotransmitter that plays a key role in various physiological and behavioral processes. This results in a decrease in the activity of neurons that are activated by dopamine, leading to a decrease in the release of other neurotransmitters and a decrease in the overall activity of the brain.
Biochemical and Physiological Effects
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine and other neurotransmitters in the brain, leading to a decrease in the overall activity of the brain. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature. Additionally, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D1 receptor, which allows for specific targeting of this receptor without affecting other receptors. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} is also relatively stable and easy to synthesize, which makes it a convenient tool for research. However, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}. One area of research is the role of dopamine D1 receptors in addiction and substance abuse. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to decrease the rewarding effects of drugs of abuse in animal models, suggesting that dopamine D1 receptors may be a potential target for the development of treatments for addiction. Another area of research is the role of dopamine D1 receptors in cognitive processes, such as learning and memory. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to impair certain aspects of cognitive function in animal models, suggesting that dopamine D1 receptors may play a role in these processes. Additionally, further research is needed to investigate the potential therapeutic uses of 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}, particularly in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders.
Synthesis Methods
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} can be synthesized using a multi-step process involving the reaction of 2-cyclopenten-1-ylmagnesium bromide with 4-(2-bromoethoxy)phenol to form 4-(2-cyclopenten-1-yl)phenoxyethanol. This intermediate is then reacted with 1,4-bis(bromomethyl)benzene in the presence of potassium carbonate to form the piperazine ring. Finally, the resulting compound is treated with 3-(4-hydroxy-2-oxo-2H-chromen-7-yl)propanoic acid to form 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}.
Scientific Research Applications
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of dopamine D1 receptors in various physiological and behavioral processes, such as learning and memory, reward, and addiction. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has also been used to investigate the effects of dopamine D1 receptor antagonism on the brain and behavior.
Properties
IUPAC Name |
1-(4-cyclopent-2-en-1-ylphenoxy)-3-[4-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O4/c35-29(23-37-31-13-9-27(10-14-31)25-5-1-2-6-25)21-33-17-19-34(20-18-33)22-30(36)24-38-32-15-11-28(12-16-32)26-7-3-4-8-26/h1,3,5,7,9-16,25-26,29-30,35-36H,2,4,6,8,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQPXBEPVFSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)CC(COC4=CC=C(C=C4)C5CCC=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)

![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
